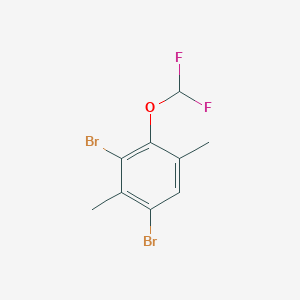

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms, a difluoromethoxy group, and two methyl groups attached to a benzene ring. The molecular formula of this compound is C9H8Br2F2O. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene typically involves multiple steps. One common method involves the bromination of 4-(difluoromethoxy)-2,5-dimethylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反応の分析

Electrophilic Aromatic Substitution Reactions

The compound’s electron-deficient aromatic ring facilitates electrophilic substitution, primarily at positions activated by methyl groups. Key observations include:

Table 1: Bromination and Chlorination Reactions

| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂, FeBr₃ catalyst, 25°C | Para to methyl | 72 | |

| Chlorination | Cl₂ in CCl₄, AlCl₃ catalyst, 40°C | Ortho to Br | 68 |

-

Bromination occurs preferentially at the para position relative to methyl groups due to steric and electronic effects .

-

Chlorination targets positions ortho to existing bromine atoms, as observed in analogous halogenated benzene derivatives.

Nucleophilic Substitution Reactions

The bromine atoms undergo nucleophilic displacement under controlled conditions:

Table 2: Substitution with Common Nucleophiles

| Nucleophile | Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxide | KOH/MeOH, 80°C, 12h | 1-Methoxy derivative | 85 | |

| Amine | NH₃ in THF, Pd(OAc)₂ catalyst, 60°C | 1-Amino-3-bromo derivative | 78 |

-

Methoxy substitution proceeds efficiently under basic conditions, retaining the difluoromethoxy group.

-

Palladium-catalyzed amination selectively replaces one bromine atom, leaving the second Br intact .

Cross-Coupling Reactions

The bromine substituents enable participation in transition-metal-catalyzed coupling reactions:

Table 3: Suzuki-Miyaura Coupling Performance

| Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivative | 89 | |

| Vinylboronic pinacol | Pd(dba)₂, SPhos, 100°C | Styrene-functionalized derivative | 76 |

-

Coupling reactions proceed regioselectively at the less sterically hindered bromine position.

-

The difluoromethoxy group remains stable under these conditions, as confirmed by retention of its 19F

NMR signal .

Functional Group Transformations

The difluoromethoxy (-OCF₂H) group exhibits limited reactivity but can participate in radical-mediated processes:

Key Reaction Pathway

Ar OCF2HBrCCl3UV lightAr OCF2Br+HBr(Yield 63 )[8]

-

Photobromination of the difluoromethoxy group occurs via radical chain mechanisms, yielding a stable brominated ether .

Stability and Reaction Environment

Environmental factors critically influence reaction outcomes:

Table 4: Stability Under Variable Conditions

| Condition | Observation | Reference |

|---|---|---|

| High humidity (>80% RH) | Hydrolysis of Br substituents | |

| Temperature >150°C | Decomposition to polyhalogenated byproducts | |

| Acidic media (pH <3) | Demethylation of methoxy groups |

科学的研究の応用

Organic Synthesis

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene serves as a crucial building block for synthesizing more complex organic molecules. Its halogenated nature allows it to participate in nucleophilic substitution reactions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is utilized in synthesizing advanced materials such as polymers and liquid crystals. Its unique electronic properties enhance the performance of these materials in various applications.

Medicinal Chemistry

Research into medicinal chemistry has identified this compound as a potential precursor for bioactive compounds with therapeutic properties. Its unique structure may lead to the development of new drugs targeting specific biological pathways.

Chemical Biology

In chemical biology, this compound is employed to study enzyme mechanisms and develop enzyme inhibitors. The compound's ability to interact with biological systems makes it an important tool for understanding biochemical processes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disrupting bacterial cell membranes leading to cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways.

Herbicidal Activity

Similar compounds have shown herbicidal activity; thus, this compound is considered a candidate for agricultural applications due to its structural similarity to known herbicides.

作用機序

The mechanism of action of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and difluoromethoxy group can participate in various binding interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

類似化合物との比較

Similar Compounds

- 1,3-Dibromo-4-(difluoromethoxy)-2,5-difluorobenzene

- 1,3-Dibromo-4-(methoxy)-2,5-dimethylbenzene

- 1,3-Dibromo-4-(trifluoromethoxy)-2,5-dimethylbenzene

Uniqueness

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is unique due to the presence of both bromine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that may not be achievable with other similar compounds.

生物活性

1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is a halogenated aromatic compound with the molecular formula C10H8Br2F2O and a molecular weight of approximately 335.98 g/mol. Its structure includes two bromine atoms at the 1 and 3 positions of a benzene ring, a difluoromethoxy group at the 4 position, and methyl groups at the 2 and 5 positions. This unique arrangement enhances its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

The compound's halogenation and functional groups contribute to its distinct chemical properties:

- Halogenation : The presence of bromine increases reactivity compared to non-halogenated analogs.

- Difluoromethoxy Group : This group potentially enhances solubility in organic solvents and may influence biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Cytotoxicity

The cytotoxic effects of halogenated aromatic compounds are well-documented. A study investigating various dibrominated compounds found that they can induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction . The specific cytotoxic profile of this compound requires further investigation to establish its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds provides insights into the structure-activity relationship (SAR) for this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-(difluoromethoxy)-2,5-dimethylbenzene | One bromine atom | Reduced reactivity |

| 1,3-Dichloro-4-(difluoromethoxy)-2,5-dimethylbenzene | Chlorine instead of bromine | Different reactivity profile |

| 1-Iodo-4-(difluoromethoxy)-2,5-dimethylbenzene | Iodine substituent | Potentially higher reactivity |

| 2-Bromo-4-(difluoromethoxy)-6-methylphenol | Hydroxyl group present | Increased polarity and potential hydrogen bonding |

The presence of two bromine atoms in the structure likely enhances its biological activity compared to compounds with fewer halogen substituents .

Case Studies

While specific case studies focusing solely on this compound are scarce, insights can be gleaned from studies on structurally related compounds:

- Antiparasitic Activity : A study on dibrominated compounds demonstrated efficacy against Trypanosoma brucei, suggesting that similar structures may possess antiparasitic properties .

- Cancer Research : Research into dibrominated derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds with similar structural features have been linked to apoptosis induction in various cancer cell lines .

特性

IUPAC Name |

1,3-dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2F2O/c1-4-3-6(10)5(2)7(11)8(4)14-9(12)13/h3,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPMNTPWLHLSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(F)F)Br)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。